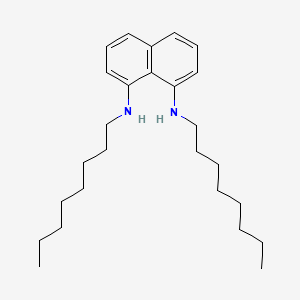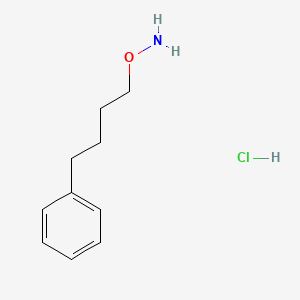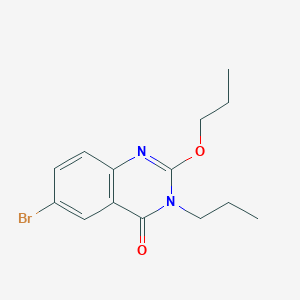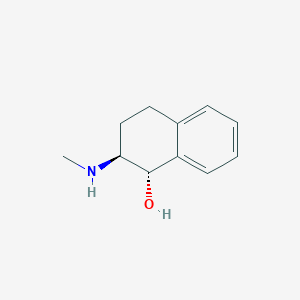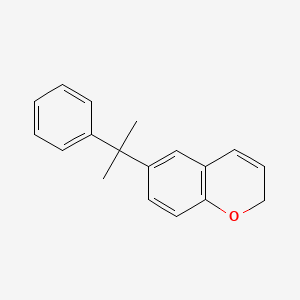
Benzenemethanol, 2,3-bis(methoxymethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, 2,3-bis(methoxymethoxy)- is an organic compound with the molecular formula C11H16O5 It is a derivative of benzenemethanol, where two methoxymethoxy groups are attached to the benzene ring at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 2,3-bis(methoxymethoxy)- typically involves the protection of hydroxyl groups followed by the introduction of methoxymethoxy groups. One common method is the reaction of benzenemethanol with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for Benzenemethanol, 2,3-bis(methoxymethoxy)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanol, 2,3-bis(methoxymethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the methoxymethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzenemethanol derivatives.
Substitution: Formation of substituted benzenemethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, 2,3-bis(methoxymethoxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of Benzenemethanol, 2,3-bis(methoxymethoxy)- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: The specific pathways depend on the biological context and the nature of the interactions. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenemethanol, 3,5-bis(methoxymethoxy)
- 2-Hydroxy-3-methoxybenzyl alcohol
- 2-Methylbenzyl alcohol
Uniqueness
Benzenemethanol, 2,3-bis(methoxymethoxy)- is unique due to the specific positioning of the methoxymethoxy groups, which can influence its reactivity and interactions compared to other similar compounds
Eigenschaften
CAS-Nummer |
150092-79-8 |
|---|---|
Molekularformel |
C11H16O5 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
[2,3-bis(methoxymethoxy)phenyl]methanol |
InChI |
InChI=1S/C11H16O5/c1-13-7-15-10-5-3-4-9(6-12)11(10)16-8-14-2/h3-5,12H,6-8H2,1-2H3 |
InChI-Schlüssel |
LJXGQYWRCYWNPB-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC=CC(=C1OCOC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-[4-(phenylamino)butyl]-](/img/structure/B14277812.png)

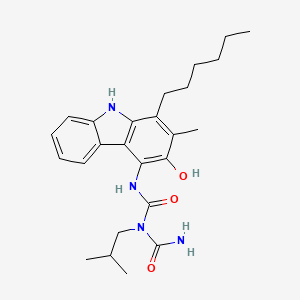
![2-[2-(Decyloxy)phenoxy]oxane](/img/structure/B14277834.png)
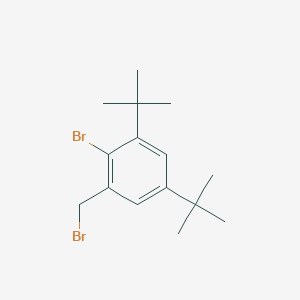
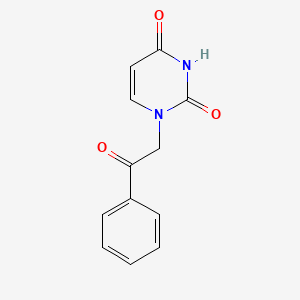
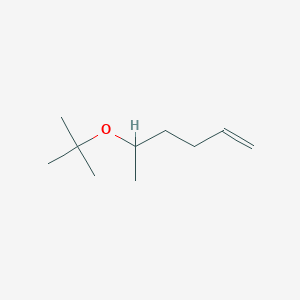
![N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine](/img/structure/B14277860.png)
